3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one
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Overview
Description
3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one is a heterocyclic compound that belongs to the class of benzoxazines. . The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one involves the reaction of anthranilic acid derivatives with benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds through the formation of an intermediate N-acylated anthranilic acid, which then undergoes cyclization to form the benzoxazinone ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as acetic anhydride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The reaction is carried out under mild conditions and offers high yields with simplified workup procedures.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to other functional groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites . This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2,3-benzoxazine: A related compound with similar structural features but lacking the benzoyl group.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Another heterocyclic compound with a different ring structure.
Uniqueness
The presence of the benzoyl group in 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one imparts unique chemical and biological properties to the compound. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62758-53-6 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-benzoyl-4H-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H11NO3/c17-14(11-6-2-1-3-7-11)16-10-12-8-4-5-9-13(12)15(18)19-16/h1-9H,10H2 |
InChI Key |
BEOKWGYWUVKISV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)ON1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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